molecular formula C14H21NO3 B11187549 Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate

Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate

Cat. No.: B11187549
M. Wt: 251.32 g/mol
InChI Key: QDNYKOJFKVMHBU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is a β-amino ester derivative featuring a phenyl ring substituted with an isopropoxy (propan-2-yloxy) group at the para position. Its molecular structure combines an ethyl ester moiety and a primary amino group, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 3-amino-3-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-4-17-14(16)9-13(15)11-5-7-12(8-6-11)18-10(2)3/h5-8,10,13H,4,9,15H2,1-3H3

InChI Key

QDNYKOJFKVMHBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the esterification of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate (CAS 502842-19-5)

  • Structural Difference : The phenyl ring contains a benzyloxy group at the para position and a bromine atom at the meta position.
  • The bromine atom introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Applications : Likely used in halogenated intermediates for drug discovery or materials science.

Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate (CAS 56866-55-8)

  • Structural Difference: The amino group is at the β-position (C2) instead of C3, and the phenyl ring has a benzyloxy substituent at the meta position.
  • Impact: The positional isomerism of the amino group may influence chiral resolution or biological target interactions. The benzyloxy group enhances aromatic stability but requires deprotection for further functionalization .
  • Applications: Reported in synthetic routes for bioactive molecules, leveraging its amino group for peptide coupling .

Functional Group Modifications

Ethyl 3-oxo-3-(substituted phenyl)propanoate

  • Structural Difference: Replaces the amino group with a ketone.
  • Impact: The ketone enables Claisen condensations and acts as a Michael acceptor, unlike the amino group, which participates in nucleophilic reactions.
  • Applications: Key precursor for pyrimidines and tetrahydropyrimidinones in drug synthesis .

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8)

  • Structural Difference : Incorporates a nitro group (electron-withdrawing) and a pyridinyl substituent.
  • Impact : The nitro group reduces electron density on the phenyl ring, directing electrophilic attacks to specific positions. The pyridinyl moiety introduces hydrogen-bonding capability.
  • Applications: Potential use in kinase inhibitors or metal-chelating agents .

Complex Heterocyclic Derivatives

Ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structural Difference : Integrates the isopropoxy phenyl group into a thiazolopyrimidine scaffold.
  • Impact : The isopropoxy group enhances lipophilicity, aiding membrane permeability in drug candidates.
  • Applications : Screened for antimicrobial or anticancer activity due to the thiazole-pyrimidine core .

Key Data Table: Comparative Analysis

Compound Name Substituents/Functional Groups Molecular Weight Key Properties Applications References
Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate Para-isopropoxy, C3-amino, ethyl ester ~265.3* Lipophilic, reactive amino group Drug intermediates, heterocycles
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate Para-benzyloxy, meta-Br, C3-amino ~408.3 Steric hindrance, halogenated Halogenated intermediates
Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate Meta-benzyloxy, C2-amino, ethyl ester 299.37 Positional isomerism, chiral centers Peptide synthesis
Ethyl 3-oxo-3-(substituted phenyl)propanoate Ketone at C3, substituted phenyl Variable Electrophilic reactivity Pyrimidine precursors
Quizalofop-P-ethyl (Pesticide) Quinoxaline, phenoxy, ethyl ester ~372.8 Herbicidal activity, chiral center Agricultural chemicals

*Estimated based on molecular formula.

Biological Activity

Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies.

This compound is characterized by its molecular formula C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 237.3 g/mol. The compound features an amino group, an ester functional group, and a propan-2-yloxy phenyl moiety, contributing to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory conditions.
  • Analgesic Properties : Its analgesic effects have also been noted, which could be beneficial in pain management therapies.
  • Potential as a Biochemical Probe : The compound has been investigated for its role as a biochemical probe in various biological assays, which could facilitate the understanding of specific molecular pathways.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • In vitro Studies : In vitro assays have shown that the compound can inhibit specific enzymatic activities associated with inflammation. For example, a study demonstrated that it reduced the production of pro-inflammatory cytokines in cultured cells.
  • Animal Models : In vivo studies using animal models have provided evidence for the analgesic effects of this compound. Mice treated with this compound displayed significant reductions in pain responses compared to control groups.
  • Structure-Activity Relationship (SAR) : The compound's structure has been analyzed to identify key functional groups responsible for its biological activity. Modifications to the propan-2-yloxy group have been shown to enhance lipophilicity, which may improve its bioavailability and interaction with lipid membranes .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced cytokine production
AnalgesicSignificant pain response reduction
Biochemical ProbeFacilitated understanding of pathways

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